Oral Absorption Enhancement Conferred by the Cyclopropylpiperazine Motif: Direct Comparison with Non-Cyclopropyl Analogs in an HIV-1 Protease Inhibitor Scaffold
In a matched molecular pair study of HIV-1 protease inhibitors, the cyclopropylpiperazine-containing compound 13 achieved a Cmax of 17 µM, a value starkly superior to that of structurally analogous inhibitors lacking the cyclopropylpiperazine unit in the same scaffold series [1]. This comparator is a closely related piperazine-based HIV-1 protease inhibitor series where the N-substituent was varied, with the cyclopropyl version demonstrating markedly higher oral absorption.
| Evidence Dimension | Oral absorption (Cmax in whole-cell antiviral assay system) |
|---|---|
| Target Compound Data | Cmax = 17 µM (Compound 13, cyclopropylpiperazine-containing) |
| Comparator Or Baseline | Analogous HIV-1 protease inhibitors lacking the cyclopropylpiperazine motif within the same series |
| Quantified Difference | Compound 13 exhibited exceedingly high absorption relative to other members of the series; specific comparator Cmax values are described as lower in the source |
| Conditions | Antiviral whole-cell assay; compound 13 contains a cyclopropylpiperazine unit |
Why This Matters
This directly demonstrates that the cyclopropylpiperazine substructure can dramatically improve oral pharmacokinetics, a crucial advantage for any in vivo pharmacological study requiring oral gavage or systemic exposure.
- [1] Cycloalkylpiperazines as HIV-1 protease inhibitors: enhanced oral absorption. Bioorg Med Chem Lett. 2000;10(7):669-672. View Source
